5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one: is a heterocyclic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 3-methylbenzyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Substitution Reactions: The introduction of the 3-methylbenzyl and phenyl groups can be accomplished through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides, which react with the pyrazolo[1,5-a]pyrazine core in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: This technique allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.
Catalytic Processes: The use of catalysts, such as palladium or copper catalysts, can enhance the efficiency of the substitution reactions and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s properties are explored for potential use in industrial processes, such as catalysis or as intermediates in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-methylbenzyl)-2-phenylpyrazolo[3,4-b]pyridine
- 5-(3-methylbenzyl)-2-phenylpyrazolo[4,3-c]pyrimidine
- 5-(3-methylbenzyl)-2-phenylpyrazolo[5,4-d]pyridazine
Uniqueness
5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(3-methylphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-15-6-5-7-16(12-15)14-22-10-11-23-19(20(22)24)13-18(21-23)17-8-3-2-4-9-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWHNATZHZYILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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